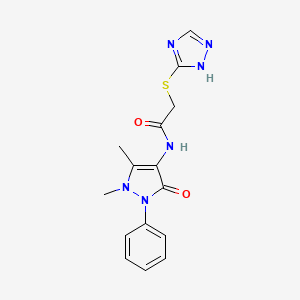

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Description

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide belongs to a class of N-substituted 2-arylacetamides derived from the pyrazole scaffold. Its core structure includes a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl group linked to a thioether-containing acetamide moiety with a 1,2,4-triazole substituent.

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-10-13(18-12(22)8-24-15-16-9-17-19-15)14(23)21(20(10)2)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,18,22)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOUTPPDFZATGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include phenylhydrazine, acetylacetone, and triazole derivatives. The reaction conditions may involve:

Condensation reactions: Combining phenylhydrazine with acetylacetone to form the pyrazole ring.

Substitution reactions: Introducing the triazole moiety through nucleophilic substitution.

Acylation reactions: Adding the acetamide group to complete the synthesis.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

Catalysts: To speed up the reactions.

Purification techniques: Such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: Where the compound may be oxidized to form different oxo-derivatives.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Potential use in drug development for treating various diseases.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating certain enzymes.

Receptors: Binding to specific receptors to exert its effects.

Pathways: Modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Core Structural Features

All analogs retain the N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide backbone but differ in the substituent at the acetamide's sulfur or oxygen atom. Key examples include:

Key Observations :

- Crystal Packing: All compounds crystallize in the monoclinic P2₁/c space group, indicating similar packing efficiencies influenced by hydrogen bonding .

- Dihedral Angles : The orientation of substituent aryl/heteroaryl groups relative to the pyrazole ring varies:

Hydrogen Bonding and Supramolecular Assembly

- R²²(10) Motifs : A recurring feature in these compounds is the formation of dimers via N–H⋯O hydrogen bonds between the amide group and pyrazole oxygen. For example:

- Impact of Substituents: Electron-withdrawing groups (e.g., –NO₂ in C₁₉H₁₈N₄O₄) increase hydrogen bond strength compared to electron-donating groups (e.g., –SMe in C₂₀H₂₁N₃O₂S) .

Pharmacological Relevance

While direct biological data for the triazole derivative is absent, related compounds demonstrate notable activities:

Biological Activity

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₉N₃O₃S

- Molecular Weight : 357.43 g/mol

- CAS Number : 78439-89-1

Anticancer Activity

Research indicates that compounds featuring the pyrazole moiety exhibit notable anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines:

- MCF7 (Breast Cancer) : IC₅₀ values ranging from 0.01 µM to 0.46 µM were reported for similar pyrazole derivatives .

- A549 (Lung Cancer) : Compounds demonstrated significant inhibition with IC₅₀ values as low as 0.39 µM .

The specific compound under study has not been directly tested against these cell lines in published literature; however, its structural similarities suggest potential efficacy.

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound's design incorporates triazole and sulfanyl groups, which may enhance its ability to inhibit inflammatory pathways. Studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis .

Antimicrobial Activity

The presence of both pyrazole and triazole rings in the compound suggests potential antimicrobial properties. Research has demonstrated that similar structures exhibit activity against various bacterial strains and fungi .

The mechanisms by which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and inflammation.

- Induction of Apoptosis : Studies indicate that pyrazole derivatives can trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

| Study Reference | Cell Line | IC₅₀ (µM) | Activity |

|---|---|---|---|

| Bouabdallah et al. | MCF7 | 0.01 | Anticancer |

| Wei et al. | A549 | 0.39 | Anticancer |

| Fan et al. | NCI-H460 | 0.46 | Anticancer |

These findings highlight the potential of similar compounds in therapeutic applications.

Q & A

Q. What are the established synthetic methodologies for preparing this compound?

The synthesis typically involves coupling 4-aminoantipyrine (a pyrazole derivative) with a functionalized acetic acid derivative using carbodiimide-based coupling agents. For example:

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is used to activate the carboxylic acid group.

- Conditions : Reactions are conducted in dichloromethane at 273 K with triethylamine as a base, followed by extraction and crystallization .

- Yield Optimization : Slow evaporation from methylene chloride is recommended for single-crystal growth .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 14.92 Å, b = 6.65 Å, c = 19.58 Å, β = 110.69°) are reported for structural elucidation .

- Hydrogen Bonding : N–H⋯O and C–H⋯O interactions are identified via crystallography, forming supramolecular networks .

- Dihedral Angles : Planarity of the pyrazole ring and torsional angles (e.g., 177.54° for the amide group) are critical for conformational analysis .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

The crystal lattice is stabilized by:

- Classical Hydrogen Bonds : N–H⋯O bonds between the pyrazole and amide groups create R₂²(10) motifs along specific crystallographic axes .

- Weak Interactions : C–H⋯O and π-π stacking between aromatic rings (e.g., phenyl and triazolyl groups) extend the 2D network into 3D .

- Steric Effects : Substituents like nitro or methylsulfanyl groups alter dihedral angles (e.g., 59.3° between phenyl rings), affecting packing efficiency .

Q. What structure-activity relationships (SAR) are observed in related acetamide-pyrazole derivatives?

- Bioactivity Trends : Substitutions on the phenyl ring (e.g., nitro, chloro) enhance antifungal or insecticidal activity by increasing electron-withdrawing effects or steric bulk .

- Amide Conformation : Anti-periplanar arrangements of the amide group improve ligand-receptor binding, as seen in analogs with non-linear optical properties .

- Coordination Chemistry : The pyrazole ring’s nitrogen atoms and amide oxygen act as ligands for metal ions, relevant to catalytic or pharmaceutical applications .

Q. How can computational methods complement experimental data for this compound?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates crystallographic bond lengths/angles .

- Molecular Docking : Models interactions with biological targets (e.g., penicillin-binding proteins) by simulating hydrogen bonding and hydrophobic contacts .

- Conformational Dynamics : Molecular dynamics (MD) simulations assess flexibility of the triazolylsulfanyl group under physiological conditions .

Methodological Considerations

Q. How can researchers resolve contradictions in crystallographic data for structurally similar analogs?

- Data Validation : Cross-check R factors (e.g., R = 0.042–0.064) and data-to-parameter ratios (e.g., 13.3–21.9) to ensure model reliability .

- Comparative Analysis : Overlay unit cell parameters and hydrogen-bonding motifs of analogs (e.g., dichlorophenyl vs. nitrophenyl derivatives) to identify systematic variations .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Solvent Selection : Dichloromethane or ethanol minimizes side reactions during coupling steps .

- Temperature Control : Maintaining 273 K during EDC·HCl activation prevents carbodiimide degradation .

- Purification : Column chromatography or recrystallization from polar/non-polar solvent mixtures improves purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.